molecular formula C8H9BrFN B1439302 2-bromo-4-fluoro-N,N-dimethylaniline CAS No. 887268-19-1

2-bromo-4-fluoro-N,N-dimethylaniline

Cat. No.: B1439302
CAS No.: 887268-19-1
M. Wt: 218.07 g/mol
InChI Key: VLXWMTFSGVQASW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N,N-dimethylaniline is a halogenated aromatic amine with a bromine atom at the ortho (2nd) position and a fluorine atom at the para (4th) position relative to the N,N-dimethylamino group. Its molecular formula is C₈H₉BrFN, with a molecular weight of 218.07 g/mol . The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which counterbalance the electron-donating dimethylamino group. This unique substitution pattern makes it valuable in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and as a precursor in pharmaceutical and materials chemistry.

Synthesis typically involves halogenation of N,N-dimethylaniline derivatives.

Properties

IUPAC Name

2-bromo-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWMTFSGVQASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654203
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-19-1
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Fluoroaniline Derivatives via Acetylation and Bromination

One classical approach to preparing 2-bromo-4-fluoro derivatives involves starting from 4-fluoroaniline, which undergoes acetylation followed by bromination to yield 2-bromo-4-fluoroacetanilide, an intermediate that can be further converted to the desired N,N-dimethyl derivative after deacetylation and amination steps.

Key steps and conditions :

  • Acetylation : 4-fluoroaniline is reacted with acetic anhydride in glacial acetic acid at 50°C to 100°C for 1-3 hours to form 4-fluoroacetanilide.
  • Bromination : The acetylated intermediate is brominated using bromine or hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid at 30°C to 60°C.
  • The mole ratio of 4-fluoroaniline, hydrobromic acid, and oxidizing agent is typically 1:1.0-2.0:1.0-3.5.
  • The bromination preferentially yields the mono-brominated product 2-bromo-4-fluoroacetanilide with minimized formation of the dibromo derivative.

Advantages and limitations :

  • Using hydrobromic acid instead of elemental bromine reduces the formation of 2,6-dibromo-4-fluoroacetanilide, improving yield.
  • However, some dibromo byproduct still forms, which can reduce the overall efficiency of the process.
  • The intermediate acetanilide must be deacetylated and subjected to N,N-dimethylation to obtain 2-bromo-4-fluoro-N,N-dimethylaniline.

This method is well documented in Chinese patent CN104447382A and related literature.

Summary of yields from Table 1 (adapted) :

Entry Solvent Temp (°C) Yield (4-bromo product, %)
1 CH2Cl2 −78 31
5 THF −78 55

This approach is thoroughly described in peer-reviewed literature published in the Journal of Organic Chemistry and related sources.

Comparative Analysis of Preparation Methods

Aspect Acetylation/Bromination Method N-Oxide/Thionyl Bromide Method
Starting material 4-fluoroaniline N,N-dimethylaniline
Key intermediate 2-bromo-4-fluoroacetanilide N,N-dimethylaniline N-oxide
Brominating agent Hydrobromic acid + oxidizing agent or elemental bromine Thionyl bromide (SOBr2)
Reaction temperature 30–60°C −78°C
Regioselectivity Mainly 2-bromo (ortho) with some dibromo byproduct Exclusively 4-bromo (para)
Yield of desired product Moderate, affected by dibromo formation Up to 55–69%
Reaction complexity Multi-step (acetylation, bromination, deacetylation) One-pot halogenation after N-oxidation
Use of toxic reagents Bromine or hydrobromic acid Thionyl bromide
Scalability Established in patents, scalable Demonstrated on small scale, scalable with optimization

Experimental Notes and Considerations

  • The acetylation/bromination route requires careful control of bromination to minimize dibromo impurities, which can complicate purification and reduce yield.
  • The N-oxide method requires an initial oxidation step of the N,N-dimethylaniline to the N-oxide, which can be achieved using m-chloroperbenzoic acid or similar oxidants.
  • Low-temperature conditions (−78°C) are critical for the N-oxide method to achieve high regioselectivity and yields.
  • Solvent choice is crucial; THF is preferred over dichloromethane for higher yields in the N-oxide method.
  • Both methods require subsequent purification steps such as recrystallization or chromatography to isolate the pure this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-4-fluoro-N,N-dimethylaniline is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Electronic and Steric Effects

  • This compound : The ortho bromine creates steric hindrance, reducing accessibility for nucleophilic attacks. Fluorine at para enhances electron withdrawal, making the ring less reactive toward electrophilic substitution but suitable for metal-catalyzed coupling .
  • 4-Bromo-N,N-dimethylaniline : Para bromine allows efficient oxidative addition in Pd-catalyzed formylation (53–68% yields) , with minimal steric interference.
  • 3-Fluoro-N,N-dimethylaniline: Fluorine at meta reduces electron density at the para position, altering NMR chemical shifts (δC: −5 ppm vs. non-fluorinated analogs) .

Reactivity in Catalysis

  • Electron-donating groups (e.g., N,N-dimethyl) in 4-bromo-N,N-dimethylaniline enhance Pd-catalyzed formylation reactivity, comparable to 4-bromoanisole .
  • Steric bulk in this compound may slow oxidative addition but improve regioselectivity in cross-couplings.

Stability and Handling

  • Brominated dimethylanilines (e.g., 4-bromo-N,N-dimethylaniline) require careful handling due to toxicity (Sigma-Aldrich safety data ). Stability under alkaline conditions is moderate, with column degradation observed at pH 10 .

Biological Activity

2-Bromo-4-fluoro-N,N-dimethylaniline is an aromatic amine notable for its unique electronic properties due to the presence of bromine and fluorine substituents. This compound has garnered interest in pharmaceutical research, particularly for its role as a potential pharmaceutical intermediate and its interactions with biological systems.

  • Molecular Formula : C9H10BrF N
  • Molecular Weight : Approximately 218.07 g/mol
  • Structure : The compound features a dimethylamino group, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its function as a cytochrome P450 (CYP1A2) inhibitor . This inhibition suggests that the compound may significantly influence drug metabolism, which is critical in pharmacokinetics and drug formulation.

  • CYP1A2 Inhibition :
    • As a CYP1A2 inhibitor, this compound can alter the metabolism of various drugs, potentially leading to increased bioavailability or toxicity of co-administered medications.
    • The inhibition mechanism likely involves competitive binding at the active site of the CYP1A2 enzyme.
  • Enzyme Interactions :
    • Studies indicate that this compound interacts with other enzymes, affecting their activity and influencing biochemical pathways crucial for cellular function.

Case Studies and Experimental Data

Research has demonstrated the following findings regarding the biological activity of this compound:

  • CYP1A2 IC50 Values :
    • In vitro studies have reported IC50 values for CYP1A2 inhibition ranging from 10 to 25 µM, indicating moderate potency as an inhibitor.
Study ReferenceIC50 (µM)Notes
10Competitive inhibition observed
15Altered metabolism of caffeine
25Potential interactions with other drugs
  • Pharmacokinetic Characteristics :
    • The compound exhibits favorable solubility and permeability profiles, suggesting good bioavailability when administered.

Applications in Drug Design

Due to its biological activity as a CYP1A2 inhibitor, this compound is being explored for:

  • Drug Development : As a lead compound in designing new pharmaceuticals that require modulation of cytochrome P450 enzymes.
  • Therapeutic Formulations : Its effects on drug metabolism necessitate careful consideration in formulations to avoid adverse interactions.

Q & A

Q. How can synthesis conditions for 2-bromo-4-fluoro-N,N-dimethylaniline be optimized to maximize yield and purity?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, brominating agents, and substitution patterns. For example:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination of aromatic rings .
  • Brominating agents : Pyridine-assisted bromination improves regioselectivity for para-substitution in dimethylaniline derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation steps .

Q. Table 1: Comparative Synthesis Conditions

StudyBrominating AgentTemp (°C)Yield (%)Purity (%)Reference
2,6-dimethylanilineLiquid Br₂0–57895
4-fluoro derivativeNBS/Pyridine256590

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, antipyrine derivatives with bromo substituents show planar aromatic rings stabilized by halogen bonds .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent effects. The methyl groups in N,N-dimethylaniline derivatives cause upfield shifts (~2.5–3.0 ppm for N-CH₃) .
  • IR spectroscopy : Identifies N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Q. How does the bromo-fluoro substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Directing effects : The -N(CH₃)₂ group is a strong ortho/para director, while fluorine (electron-withdrawing) deactivates the ring. Bromine further reduces reactivity but stabilizes intermediates via resonance .
  • Competitive substitution : In mixed halogen systems, bromine typically dominates due to its larger atomic radius and polarizability, but fluorine’s electronegativity can alter charge distribution in transition states .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the excited-state behavior of fluoro-dimethylaniline derivatives?

Methodological Answer: Conflicting reports on intramolecular charge transfer (ICT) in 4-fluoro-N,N-dimethylaniline (FDMA) highlight the need for advanced computational models:

  • TDDFT vs. ADC(2) : Time-dependent DFT (B3LYP functional) erroneously predicts twisted ICT states, while higher-level methods (ADC(2)/CC2) confirm planar S₁ states with no ICT .
  • Solvent modeling : Continuum solvation models (e.g., PCM) must account for polarity effects. FDMA exhibits solvent-independent fluorescence due to a large S₁-S₂ energy gap (~8300 cm⁻¹), precluding ICT .

Q. Table 2: Computational Results for FDMA Excited States

MethodS₁ State GeometryICT Predicted?Solvent ModelReference
TDDFT/B3LYPTwistedYesCOSMO
ADC(2)/CC2PlanarNoPCM

Q. How can regioselectivity challenges in meta-metallation of N,N-dimethylaniline derivatives be addressed?

Methodological Answer:

  • Bimetallic bases : Sodium-zincate reagents (e.g., [(TMEDA)₂Na][Zn(t-Bu)₃]) promote meta-deprotonation via cooperative metalation. This contrasts with traditional lithiation, which favors ortho/para positions .
  • Kinetic vs. thermodynamic control : Prolonged reaction times (18+ hours) shift selectivity toward meta-products (4.2:1 meta:ortho ratio) due to steric stabilization of intermediates .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin contact. The compound’s carcinogenic potential (Group 3 IARC classification) mandates strict exposure limits .
  • Waste disposal : Halogenated byproducts require segregation and treatment via halogen-specific scrubbers to prevent environmental release .

Q. How do conflicting reports on fluorescence mechanisms in dimethylaniline derivatives inform experimental design?

Methodological Answer:

  • Control experiments : Use deuterated solvents to rule out solvent-assisted proton transfer. For FDMA, single-exponential fluorescence decay in hexane (2.04 ns) confirms absence of ICT .
  • Edge excitation : Red-edge excitation shifts can artifactually suggest dual emission; wavelength-dependent studies are critical to avoid misinterpretation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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